molecular formula C36H45N7O13 B2897313 Mal-PEG2-VCP-NB

Mal-PEG2-VCP-NB

Cat. No.: B2897313
M. Wt: 783.8 g/mol
InChI Key: UTNZOKGPGOHCAG-IUDBTDONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG2-VCP-NB is a cleavable antibody-drug conjugate linker containing a maleimide group, a two-unit polyethylene glycol, and a VCP NB. This compound is primarily used in the development of antibody-drug conjugates, which are a class of targeted cancer therapies .

Scientific Research Applications

Mal-PEG2-VCP-NB has several scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Integral in the development of targeted cancer therapies, particularly antibody-drug conjugates.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-VCP-NB involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-VCP-NB undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cleavage Reactions: Typically involve proteases or other enzymes that recognize and cleave the linker.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Can be carried out using acids or bases.

Major Products Formed

The major products formed from these reactions include the cleaved antibody-drug conjugate and the released drug molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-VCP-NB is unique due to its combination of the maleimide group, two-unit polyethylene glycol, and VCP NB. This combination allows for specific targeting, cleavability, and versatility in various applications .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49)/t28-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNZOKGPGOHCAG-IUDBTDONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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